XantPhos-Pd-G2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

This compound, also known as XantPhos-Pd-G2 [], is a palladium catalyst belonging to the family of Buchwald ligands. Buchwald ligands are a class of organometallic compounds that find extensive use in organic chemistry, particularly in cross-coupling reactions []. These reactions are fundamental tools for constructing carbon-carbon bonds, which are essential for the synthesis of complex organic molecules.

Cross-coupling Applications

XantPhos-Pd-G2 demonstrates high catalytic activity in various cross-coupling reactions, including:

- Suzuki-Miyaura coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl boronic acid and an aryl halide or triflate []. XantPhos-Pd-G2 has been shown to be effective in Suzuki-Miyaura couplings for the synthesis of diverse organic molecules, including pharmaceuticals and natural products [, ].

- Sonogashira coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide []. XantPhos-Pd-G2 exhibits good catalytic activity in Sonogashira couplings, enabling the synthesis of conjugated alkynes, which are important building blocks for functional materials [].

- Heck reaction: This reaction forms a carbon-carbon bond between an alkene and an aryl or vinyl halide []. XantPhos-Pd-G2 can be used in Heck reactions to access various alkenes, which are precursors to complex organic molecules [].

These are just a few examples, and XantPhos-Pd-G2 can be employed in a broader range of cross-coupling reactions depending on the specific reaction conditions and substrates.

Advantages of XantPhos-Pd-G2

Several features make XantPhos-Pd-G2 an attractive catalyst for cross-coupling reactions:

- High catalytic activity: XantPhos-Pd-G2 often allows for reactions to proceed under mild conditions with good yields [].

- Broad substrate scope: The catalyst can be effective with a wide range of aryl and vinyl halides and boronic acids [, , ].

- Air and moisture stability: XantPhos-Pd-G2 exhibits good stability towards air and moisture, which simplifies handling and reaction setup.

XantPhos-Palladium-G2 is a second-generation palladium precatalyst notable for its enhanced reactivity in palladium-catalyzed carbon-nitrogen cross-coupling reactions. Its chemical formula is with a molecular weight of 888.72 g/mol. This compound features a xanthene-based ligand structure, specifically 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene, which contributes to its stability and catalytic efficiency in various organic transformations .

XantPhos-Palladium-G2 is primarily utilized in cross-coupling reactions, particularly for the formation of carbon-nitrogen bonds. It facilitates the coupling of activated organic compounds with alkyl halides, enabling the synthesis of a wide range of nitrogen-containing compounds, such as anilines and heterocycles

The synthesis of XantPhos-Palladium-G2 typically involves the coordination of palladium(II) chloride with the xanthene-based ligand under controlled conditions. Key steps include:

- Preparation of Ligand: The xanthene ligand is synthesized separately, usually involving multiple steps to ensure purity and functionalization.

- Complex Formation: Palladium(II) chloride is reacted with the ligand in a suitable solvent (often dichloromethane) to form the palladacycle complex.

- Purification: The product is purified through recrystallization or chromatography to achieve high purity suitable for catalysis .

Research on interaction studies involving XantPhos-Palladium-G2 primarily focuses on its reactivity with various substrates and ligands. Studies indicate that the choice of base and solvent significantly influences its catalytic performance. The compound demonstrates compatibility with a range of amines and halides, making it a versatile tool in synthetic chemistry

XantPhos-Palladium-G2 belongs to a class of palladium precatalysts that includes several notable compounds. Here are some similar compounds along with their unique characteristics: XantPhos-Palladium-G2 stands out due to its balance between stability and reactivity, making it particularly effective for diverse synthetic applications while maintaining operational simplicity compared to its predecessors and alternatives

XantPhos-Pd-G2 emerged from the iterative optimization of palladium precatalysts by the Buchwald group at MIT. First-generation (G1) precatalysts, introduced in the early 2000s, required strong bases and low temperatures (-40°C) for activation. While effective, these limitations prompted the development of second-generation (G2) systems. In 2011, the Buchwald group replaced the phenethylamine backbone of G1 precatalysts with a biphenyl-based ligand, enabling activation at room temperature with weak bases like potassium phosphate. XantPhos-Pd-G2, incorporating the Xantphos ligand (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), was commercialized shortly thereafter and has since become a cornerstone of modern cross-coupling methodologies. XantPhos-Pd-G2 addresses critical challenges in organometallic catalysis. The Xantphos ligand’s wide bite angle (108°) stabilizes monoligated palladium(0) species, preventing the formation of inactive bis-ligated complexes. This geometric feature enhances catalytic turnover in reactions such as: The precatalyst’s thermal stability (decomposes at 188–196°C) and air tolerance simplify handling compared to traditional palladium sources like Pd(OAc)₂. XantPhos-Pd-G2 belongs to the palladacycle class of precatalysts, characterized by a Pd(II) center coordinated to a chelating ligand and a stabilizing aryl group. Key structural features include: This classification contrasts with oxidative addition complexes (e.g., Pd(PPh₃)₄) and π-allyl palladium systems, offering superior control over ligand-to-metal ratios. The Buchwald portfolio includes six generations of precatalysts, with XantPhos-Pd-G2 representing a pivotal advance. A comparative analysis reveals its distinct advantages: XantPhos-Pd-G2’s biphenyl ligand lowers the pKa of the coordinated amine, facilitating rapid generation of Pd(0) without extreme conditions. This innovation expanded substrate scope to include electron-deficient aryl chlorides and sterically hindered amines, which are recalcitrant with earlier catalysts. XantPhos-Pd-G2 is a second-generation palladium precatalyst with the molecular formula C₅₁H₄₂ClNOP₂Pd [1] [2] [3]. The compound possesses a molecular weight ranging from 888.71 to 889.7 grams per mole, depending on the measurement precision [1] [2] [3]. The Chemical Abstracts Service registry number for this compound is 1375325-77-1 [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)-2-(2′-amino-1,1′-biphenyl)]palladium(II) [1] [3] [4]. The compound's structure incorporates a palladium center coordinated to a Xantphos ligand (9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene) and an aminobiphenyl group, with a chloride ligand completing the coordination sphere [1] [3] [4]. The compound's Simplified Molecular Input Line Entry System representation is: CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C1=CC=C(C=C1)C2=CC=CC=C2N.[Cl-].[Pd] [1] [2]. The International Chemical Identifier Key is XVPHXQHDHZRAJL-UHFFFAOYSA-M [1] [2]. Crystallographic studies of XantPhos-Pd-G2 reveal important structural features of this palladium complex [6]. The compound adopts a square-planar geometry around the palladium center, which is typical for palladium(II) complexes [7]. X-ray crystallographic analysis demonstrates that the palladium center features a slightly distorted square planar geometry [8]. The crystallographic data indicates that XantPhos-Pd-G2 can exist in different coordination modes depending on the specific conditions and co-ligands present [7]. Studies of related palladium-Xantphos complexes show that the sum of angles around the palladium center approaches 360 degrees, confirming the square planar geometry [7]. Research has demonstrated that the Xantphos ligand in palladium complexes can adopt both cis and trans coordination modes [9] [7]. In the case of XantPhos-Pd-G2, crystallographic analysis reveals a rare trans-chelating bisphosphine-palladium(II) structure with a large bite angle when coordinated in specific geometries [9]. XantPhos-Pd-G2 exhibits a melting point range of 188-196°C, characterized by decomposition rather than clean melting [1] [4] [10]. This thermal decomposition behavior is typical for organometallic palladium complexes containing phosphine ligands [1] [4] [10]. The thermal stability of XantPhos-Pd-G2 is dependent on storage conditions and atmospheric exposure [5] [4]. Under inert atmospheric conditions, the compound demonstrates good thermal stability at room temperature, but prolonged exposure to elevated temperatures leads to decomposition [1] [4] [10]. Research indicates that for long-term storage, low temperatures are required to avoid decomposition, with optimal storage at -30°C for extended periods [11]. Studies of related Xantphos-palladium complexes show that reductive elimination processes become significant at temperatures above 60°C, with rapid decomposition occurring at 80°C [11]. The compound's thermal behavior suggests that it can potentially serve as a precatalyst for cross-coupling reactions typically conducted at 60°C or higher [11]. XantPhos-Pd-G2 demonstrates solubility in organic solvents, which is characteristic of organometallic palladium complexes containing bulky phosphine ligands [12]. The compound's solubility profile is influenced by the presence of the large Xantphos ligand and the overall molecular structure [12]. Research on related palladium-Xantphos systems indicates that solubility varies significantly depending on the solvent system employed [11]. Studies have shown that the compound exhibits different solubility characteristics in various organic solvents, with some solvents promoting complex formation while others may lead to ligand dissociation [11]. The solubility properties of XantPhos-Pd-G2 are important for its applications in catalytic systems, where dissolution in appropriate reaction media is essential for catalytic activity [6]. The compound's solubility characteristics must be considered when designing reaction conditions for cross-coupling applications [6]. XantPhos-Pd-G2 appears as a pale yellow to light yellow powder under normal conditions [4] [10] [13]. The compound adopts a crystalline powder morphology when isolated and purified [4] [10]. The characteristic pale yellow coloration is typical of palladium(II) complexes containing phosphine ligands [4] [10] [13]. The physical appearance of XantPhos-Pd-G2 can vary slightly depending on the specific preparation method and purity level [13]. Commercial samples typically present as an off-white to light yellow powder with good flowability characteristics [13]. The compound maintains its solid-state morphology under normal atmospheric conditions but requires inert storage conditions for optimal stability [5] [4]. The Xantphos ligand in XantPhos-Pd-G2 exhibits a characteristic bite angle of 108°, which is considered unusually wide for bidentate phosphine ligands [12] [14] [15]. This natural bite angle of 108° is a defining feature of the Xantphos ligand system and significantly influences the coordination chemistry and catalytic properties of the resulting palladium complexes [12] [14] [15]. Research has demonstrated that as the phosphorus-palladium-phosphorus angle approaches the Xantphos natural bite angle of 108°, specific structural changes occur in the coordination environment [14]. The wide bite angle allows Xantphos to function as a trans-spanning ligand, capable of adopting coordination geometries that would be unfavorable for ligands with smaller bite angles [12] [9]. Crystallographic studies reveal that when the bite angle approaches 108°, the phenyl rings on each phosphorus atom come into closer proximity, leading to specific steric interactions [14]. In palladium complexes, the phosphorus-palladium-phosphorus angle can vary from the natural bite angle depending on the coordination environment and co-ligands present [14] [7]. The 108° bite angle of Xantphos places it in the category of wide bite angle ligands, distinguishing it from conventional diphosphine ligands that typically exhibit bite angles around 85-90° [15] [16]. This wide bite angle is crucial for the unique reactivity patterns observed in XantPhos-Pd-G2 catalytic systems [15] [16]. The electronic properties of the Xantphos ligand in XantPhos-Pd-G2 are characterized by its ability to function as a strong σ-donor while maintaining moderate π-acceptor capabilities [12] [9] . The phosphorus atoms in the ligand possess Lewis acidity, enabling them to form strong coordinate covalent bonds with the palladium center . The xanthene backbone of the Xantphos ligand can be electronically modified through the introduction of substituents, allowing for fine-tuning of the ligand's electronic properties . This electronic tunability directly influences the activity and selectivity of palladium catalysts incorporating the Xantphos ligand . Research indicates that the wide bite angle of Xantphos leads to enhanced stabilization of specific palladium oxidation states and coordination geometries [18]. Electronic structure calculations on iron complexes with Xantphos have shown that this ligand induces distinct electronic characteristics compared to other diphosphine ligands [18]. The electronic properties of Xantphos enable it to stabilize both palladium(0) and palladium(II) species, making it particularly valuable in catalytic cycles that involve oxidation state changes [9] . The ligand's electronic characteristics contribute to its trans-spanning capability in palladium complexes [9]. The steric properties of the Xantphos ligand in XantPhos-Pd-G2 are dominated by the presence of bulky diphenylphosphino groups that create significant steric hindrance around the palladium center [19] . These steric effects play a crucial role in controlling substrate access and influencing reaction selectivity . The bulky diphenyl groups around the phosphorus atoms create a steric environment that influences the reactivity of the metal center by controlling the access of substrates and directing their orientation during reactions . This steric modulation is essential for achieving high selectivity in catalytic transformations . Research on the steric properties of bidentate ligands has shown that the Xantphos system creates a specific pocket angle that describes the space available for substrates in complexes containing this ligand [15]. The steric demands of the Xantphos ligand can be quantified using parameters such as buried volume and cone angles [19]. The combination of the wide bite angle and bulky substituents on the phosphorus atoms creates a unique steric environment that distinguishes Xantphos from other diphosphine ligands [15] [19]. This steric profile contributes to the specific reactivity patterns observed in XantPhos-Pd-G2 catalytic systems . The coordination chemistry of XantPhos-Pd-G2 is characterized by the palladium center's ability to adopt multiple coordination geometries depending on the reaction conditions and co-ligands present [12] [9] [7]. The compound demonstrates the flexibility of the Xantphos ligand to coordinate in both cis and trans modes to palladium centers [12] [9] [7]. Crystallographic studies have revealed that Xantphos can function as a trans-chelating ligand in palladium complexes, which is relatively rare for bidentate phosphine ligands [9]. X-ray crystallographic analysis of related complexes shows a trans-chelating bisphosphine-palladium(II) structure with a large bite angle of 150.7° [9]. The coordination chemistry of XantPhos-Pd-G2 involves a square-planar palladium(II) center with the Xantphos ligand occupying two coordination sites in a chelating fashion [1] [3] [4]. The chloride ligand and the aminobiphenyl group complete the coordination sphere around the palladium center [1] [3] [4]. Research has demonstrated that the coordination mode of Xantphos in palladium complexes can be influenced by the presence of other ligands and reaction conditions [7]. Studies show that while Xantphos typically prefers a specific bite angle, it can adapt its coordination to accommodate different geometrical requirements [7]. The ability of XantPhos-Pd-G2 to undergo facile ligand exchange and activation processes makes it particularly valuable as a precatalyst in cross-coupling reactions [6]. Mass spectrometric studies have identified specific palladium-Xantphos species formed during catalytic activation, including oxidative addition complexes with characteristic mass-to-charge ratios [6]. The most widely employed laboratory-scale synthesis of XantPhos-Pd-G2 involves the direct reaction of 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos ligand) with a palladium(II) precursor in the presence of 2-amino-1,1'-biphenyl [3] [4]. The general procedure requires careful control of reaction conditions to ensure optimal catalyst formation and purity. The synthesis typically proceeds through a one-pot reaction where (1,5-cyclooctadiene)bis(trimethylsilylmethyl)palladium(II) is treated with XantPhos ligand in acetonitrile at room temperature [4]. This method provides the desired palladium dialkyl complex in high yield (84%) when the reaction time is optimized to 20 minutes [4]. Longer reaction times can lead to the formation of undesired bis-ligated palladium species, Pd(XantPhos)₂, which reduces the overall yield [3]. An innovative approach for laboratory-scale synthesis employs mechanochemical methods using ball milling technology [5] [4]. This solvent-free approach offers several advantages including reduced environmental impact, shortened reaction times, and the ability to handle air-sensitive materials under ambient conditions. The mechanochemical synthesis can be performed using automated ball mills operating at 25 Hz frequency for 30 minutes, providing good yields of the target complex [5]. The choice of solvent significantly impacts the success of the synthesis [4]. Acetonitrile has emerged as the optimal solvent for room temperature reactions, providing high yields when reaction times are carefully controlled [4]. Alternative solvents such as tetrahydrofuran and diethyl ether can be employed at reduced temperatures (0°C) to prevent the formation of unwanted side products [4]. Table 1: Physical and Chemical Properties of XantPhos-Pd-G2 Industrial production of XantPhos-Pd-G2 has been successfully demonstrated on multi-kilogram scales, particularly for pharmaceutical applications [12] [13]. The process development for large-scale synthesis focuses on several critical parameters including catalyst loading optimization, substrate ratios, and reaction monitoring to ensure consistent product quality and yield. For the synthesis of pharmaceutical intermediates such as GDC-0022, industrial processes employ 1.0 mol% XantPhos-Pd-G2 catalyst loading with carefully optimized reaction conditions [12]. The industrial protocol utilizes 1.2 equivalents of amine nucleophile, 1.5 equivalents of potassium phosphate tribasic, and 10 mol% potassium acetate in 1,4-dioxane solvent at 95°C [14] [12]. Industrial-scale production incorporates advanced Process Analytical Technology (PAT) for real-time monitoring of the catalytic process [14]. Online High Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) systems enable continuous monitoring of reaction progress, catalyst speciation, and product formation, ensuring consistent batch-to-batch performance [14]. Industrial production requires stringent quality control measures to ensure catalyst performance consistency [15]. Advanced analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy are employed for purity assessment, with specific equations developed to determine impurity percentages based on spectroscopic data [15]. Table 4: Industrial Scale Production Parameters The complexation of XantPhos with palladium sources involves a sophisticated coordination process where the bidentate phosphine ligand adopts a specific geometric arrangement around the palladium center [16] [17]. X-ray crystallographic analysis reveals that XantPhos can adopt a rare trans-chelating mode with a large bite angle of 150.7°, which is crucial for the catalyst's unique reactivity profile [16]. The coordination process typically begins with the displacement of labile ligands from palladium precursors, followed by the chelation of XantPhos through its two phosphorus donor atoms [18]. This process creates a pseudo-trigonal planar geometry where palladium(II) coordinates to the XantPhos backbone, a 2-amino-1,1'-biphenyl group, and a halide ligand [1]. The electronic properties of the XantPhos ligand significantly influence the complexation process and resulting catalyst performance [18]. The wide bite angle (110°) and flexibility range (97-133°) of XantPhos create a dynamic coordination environment that enhances catalyst activity and stability [18]. The phosphine selenide studies indicate that XantPhos exhibits basicity intermediate between triphenylphosphine and trimethylphosphine, with ¹J_PSe values ranging from 689.1 to 698.5 Hz [19]. The activation of XantPhos-Pd-G2 involves reductive elimination of the 2-amino-1,1'-biphenyl ligand to generate the catalytically active Pd(0) species [1] [17]. This activation process is thermally driven and occurs without the need for external reducing agents, distinguishing it from many other palladium catalyst systems [17]. The resulting Pd(0)-XantPhos complex then enters the catalytic cycle through oxidative addition with aryl halides [14] [16]. Purification of XantPhos-Pd-G2 typically employs column chromatography techniques using silica gel as the stationary phase [20] [21]. The crude reaction mixture is generally subjected to flash chromatography with carefully optimized solvent systems to achieve maximum purity. Typical eluent systems include dichloromethane-methanol mixtures (50:1 v/v) or hexane-ethyl acetate gradients depending on the specific impurity profile [22]. High Performance Liquid Chromatography (HPLC) serves both analytical and preparative purposes in catalyst purification [20]. Luna Omega columns with C18 stationary phases provide excellent separation of the target complex from related impurities and decomposition products [20]. Mobile phase optimization using water-acetonitrile gradients with formic acid modifiers enables baseline resolution of complex mixtures [20]. Recrystallization represents a critical purification step for obtaining high-purity XantPhos-Pd-G2 [4]. The crude product is typically dissolved in a minimum amount of hot solvent (such as dichloromethane or acetonitrile) and allowed to crystallize slowly upon cooling [4]. The resulting crystalline material is washed sequentially with pentane and diethyl ether to remove residual impurities [4]. The recrystallization process not only improves purity but also enhances the physical characteristics of the catalyst, including particle size distribution and handling properties [4]. Proper recrystallization techniques can achieve purities exceeding 98% as determined by analytical HPLC [10]. For applications requiring exceptionally high purity, advanced purification techniques may be employed [15]. These include sublimation under reduced pressure for volatile impurities removal and supercritical fluid extraction for specialized separations. Additionally, counter-current chromatography provides an alternative approach for large-scale purification without solid support matrices. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary analytical tool for structural confirmation and purity assessment of XantPhos-Pd-G2 [15] [20]. ¹H NMR spectroscopy provides detailed information about the organic framework, including the characteristic signals from the xanthene backbone, diphenylphosphine substituents, and amino-biphenyl ligand [20]. ³¹P NMR spectroscopy offers particularly valuable insights into the coordination environment around the palladium center [15]. The phosphorus chemical shifts and coupling patterns provide direct evidence for successful complexation and can detect the presence of uncomplexed ligand or decomposition products [15]. Specialized NMR techniques enable the development of quantitative equations for determining impurity percentages based on integration ratios [15]. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides definitive molecular weight confirmation and structural information [14] [20]. Electrospray ionization (ESI) methods are commonly employed due to their compatibility with organometallic complexes and ability to preserve the intact molecular ion [20]. High-resolution mass spectrometry enables accurate mass determination and isotope pattern analysis, which is crucial for confirming the presence of palladium and distinguishing between possible structural isomers [20]. Online HPLC-MS monitoring has proven particularly valuable for tracking catalyst speciation during reactions and identifying key intermediates such as [XantPhos-Pd-Ar]⁺ complexes [14]. UV-Visible spectroscopy provides information about the electronic properties of the complex, with characteristic absorption maxima at 380 nm and molar absorptivity values of 12,400 M⁻¹cm⁻¹ [1]. These spectroscopic parameters serve as fingerprints for confirming the successful formation of the target complex. Differential Scanning Calorimetry (DSC) analysis determines thermal stability parameters, including the decomposition onset temperature (188-196°C) and provides insights into phase transitions and thermal behavior [2] [7]. This information is crucial for establishing proper storage conditions and handling protocols. Table 3: Analytical Characterization Methods for XantPhos-Pd-G2Compound Name Key Features Uniqueness XantPhos-Palladium-G1 First-generation variant with lower reactivity Less stable than G2; requires harsher conditions for activation XantPhos-Palladium-G3 Enhanced solubility and stability Can accommodate bulkier ligands; improved performance under varied conditions Buchwald-Hartwig Catalyst Utilizes different ligands for C–N coupling Broad applicability across various coupling types BINAP-Palladium Bidentate ligand known for high selectivity Often used in asymmetric synthesis processes Significance in Organometallic Chemistry

Classification within Palladium Precatalysts

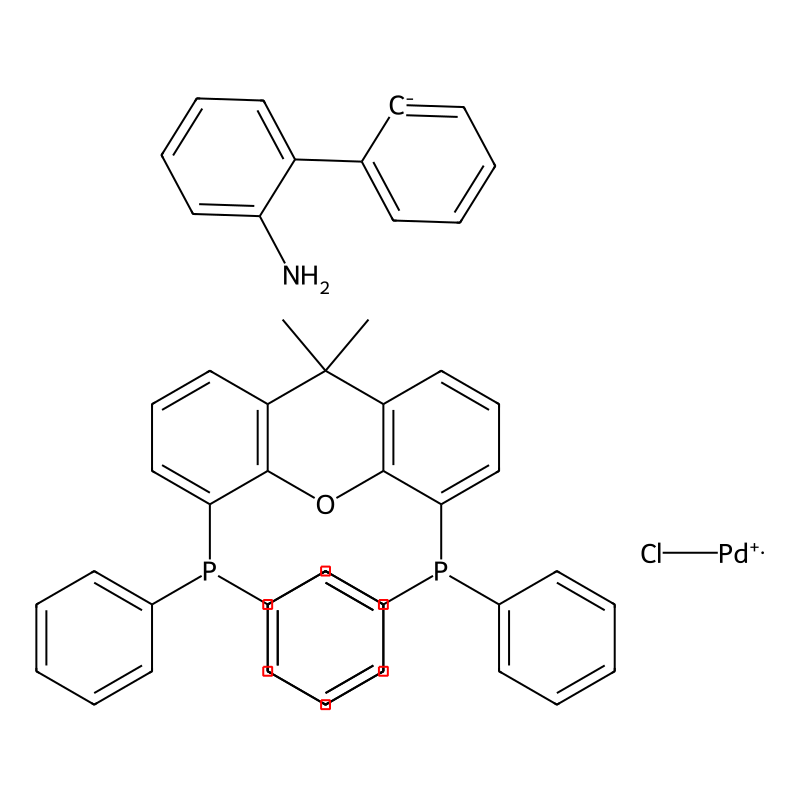

Property Value Molecular formula C₅₁H₄₂ClNOP₂Pd Molecular weight 888.72 g/mol Coordination geometry Square planar Ligand bite angle 108° Activation mechanism Base-induced reductive elimination Relationship to Other Buchwald Precatalysts

Generation Key Feature Activation Condition Typical Use Case G1 Phenethylamine backbone Strong base, -40°C Early-stage C–N couplings G2 (XantPhos-Pd-G2) Biphenyl ligand Weak base, room temperature Broad-scope Suzuki couplings G3 Methanesulfonate leaving group Mild base, ambient conditions Bulky ligand compatibility G4 N-methylated biphenyl backbone No carbazole byproduct Pharmaceutical synthesis Molecular Structure and Formula

Property Value Reference Molecular Formula C₅₁H₄₂ClNOP₂Pd [1] [2] [3] Molecular Weight 888.71-889.7 g/mol [1] [2] [3] CAS Number 1375325-77-1 [1] [2] [3] MDL Number MFCD22666442 [5] [4] InChI Key XVPHXQHDHZRAJL-UHFFFAOYSA-M [1] [2] Crystallographic Analysis

Physical Properties

Melting Point and Thermal Stability

Property Value Reference Melting Point 188-196°C (decomposition) [1] [4] [10] Thermal Stability Stable under inert conditions [1] [4] [10] Decomposition Temperature 188-196°C [1] [4] [10] Storage Temperature 2-8°C (recommended) [5] [4] Solubility Profile

Morphology and Appearance

Property Value Reference Appearance Powder [4] [10] [13] Color Pale yellow to light yellow [4] [10] [13] Morphology Crystalline powder [4] [10] Physical State Solid [4] [10] XantPhos Ligand Characteristics

Bite Angle Analysis (108°)

Electronic Properties

Steric Properties

Coordination Chemistry

Coordination Feature Description Reference Geometry Square-planar around Pd(II) [1] [3] [4] Ligand Mode Chelating bidentate [12] [9] Bite Angle 108° (natural) [12] [14] [15] Trans-Spanning Capable of trans coordination [12] [9] Activation Facile precatalyst activation [6] Direct Complexation Method

Mechanochemical Synthesis

Solvent Selection and Optimization

Property Value Reference Molecular Formula C₅₁H₄₂ClNOP₂Pd [2] [6] Molecular Weight 888.71 g/mol [2] [6] CAS Number 1375325-77-1 [2] [6] Melting Point 188-196°C (decomposition) [2] [7] Appearance Solid powder [2] [8] Color Pale yellow [8] [9] Solubility (DCM) ≥50 mg/mL [1] Solubility (THF) Highly soluble [2] Stability (air) >48 hours [1] Storage Temperature 2-8°C [10] [11] Storage Atmosphere Inert (nitrogen or argon) [10] [11] Decomposition Temperature 188-196°C [2] [7] Industrial Production Methods

Scalable Manufacturing Processes

Process Analytical Technology Integration

Quality Control and Batch Consistency

Parameter Optimized Value Process Impact Catalyst Loading 1.0 mol% Minimizes epimerization Substrate Ratio 1.2 equiv amine Ensures complete conversion Base System 1.5 equiv K₃PO₄ + 10 mol% KOAc Prevents ligand protonation Solvent 1,4-Dioxane Optimal solubility Temperature 95°C Efficient reaction kinetics Reaction Time 50-75 h Complete substrate consumption Scale Demonstrated Multi-kilogram Commercial viability Palladium Recovery >80% (membrane filtration) Cost reduction Residual Pd in Product <5 ppm Regulatory compliance Complexation of XantPhos with Palladium Sources

Coordination Chemistry and Mechanism

Ligand-Metal Electronic Interactions

Activation and Catalytic Cycle Entry

Purification Techniques

Chromatographic Methods

Recrystallization Procedures

Advanced Purification Strategies

Analytical Characterization Methods

Nuclear Magnetic Resonance Spectroscopy

Mass Spectrometry Analysis

Spectroscopic and Thermal Analysis

Analytical Method Purpose Key Parameters ¹H NMR Spectroscopy Structural confirmation, purity assessment Chemical shifts, integration ³¹P NMR Spectroscopy Phosphine coordination verification Coordination shifts, multiplicity HPLC-MS Complex monitoring, mechanistic studies Retention time, mass fragments LC-MS Molecular weight confirmation m/z ratios, isotope patterns UV-Vis Spectroscopy Electronic properties, λmax determination λmax = 380 nm, ε = 12,400 M⁻¹cm⁻¹ Differential Scanning Calorimetry Thermal stability, melting point Onset temperature, heat capacity X-ray Crystallography Molecular structure determination Bond lengths, angles, geometry Elemental Analysis Compositional analysis C, H, N, P elemental content

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates